2-(3-Hydroxyphthalimido)glutaric acid
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Overview
Description
2-(3-Hydroxyphthalimido)glutaric acid is a chemical compound with the molecular formula C13H11NO7 It is a derivative of glutaric acid and phthalimide, featuring a hydroxy group at the 3-position of the phthalimide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphthalimido)glutaric acid typically involves the reaction of 3-hydroxyphthalimide with glutaric anhydride. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetic acid or dimethylformamide (DMF). The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphthalimido)glutaric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-Hydroxyphthalimido)glutaric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphthalimido)glutaric acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phthalimide moiety can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can lead to changes in cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyglutaric acid: An alpha hydroxy acid form of glutaric acid, involved in metabolic pathways
Properties
CAS No. |
7620-27-1 |
---|---|
Molecular Formula |
C13H11NO7 |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
2-(4-hydroxy-1,3-dioxoisoindol-2-yl)pentanedioic acid |
InChI |
InChI=1S/C13H11NO7/c15-8-3-1-2-6-10(8)12(19)14(11(6)18)7(13(20)21)4-5-9(16)17/h1-3,7,15H,4-5H2,(H,16,17)(H,20,21) |
InChI Key |
SPXLBXOXNGLUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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